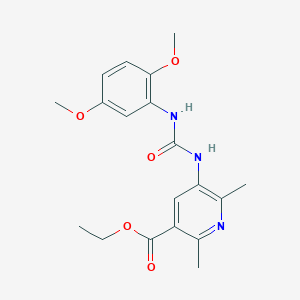
Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate is a complex organic compound that belongs to the class of nicotinates. This compound is characterized by the presence of a ureido group attached to a dimethoxyphenyl ring, which is further connected to a dimethylnicotinate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with ethyl 2,6-dimethylnicotinate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the ureido linkage. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ureido and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureido or methoxy derivatives.
科学的研究の応用
Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the dimethoxyphenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate: shares similarities with other nicotinate derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
ethyl 5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-6-27-18(23)14-10-15(12(3)20-11(14)2)21-19(24)22-16-9-13(25-4)7-8-17(16)26-5/h7-10H,6H2,1-5H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZMYIGDHFHJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
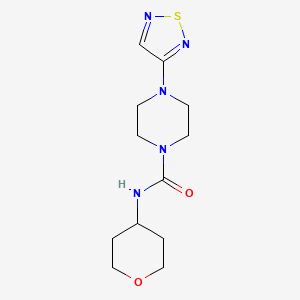
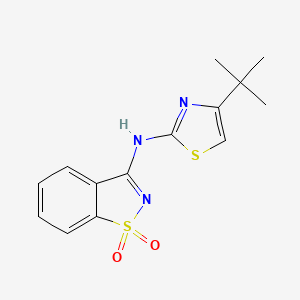

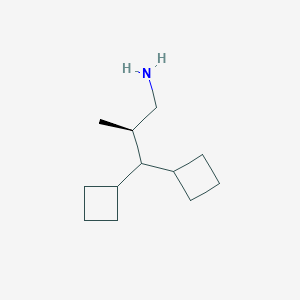
![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)
![methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate](/img/structure/B2420005.png)
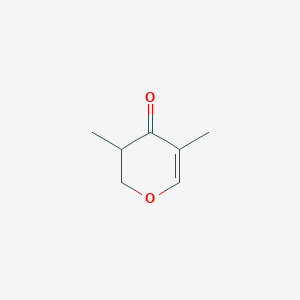
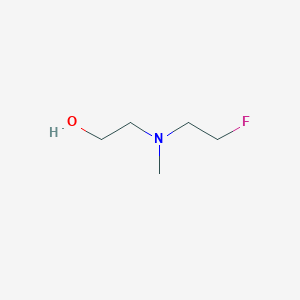
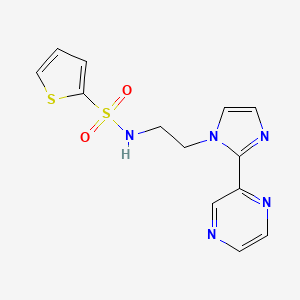
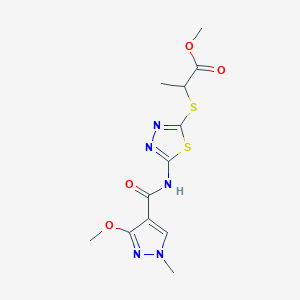
![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)
![ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2420015.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)
